molecular formula C17H24FNO3S B2711916 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097883-08-2

2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2711916
CAS No.: 2097883-08-2
M. Wt: 341.44
InChI Key: MTEDHQPSILBGGO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.

    Final Coupling Step: The final step involves coupling the piperidine derivative with the fluorophenyl derivative under conditions that promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
  • 2-(4-Bromophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
  • 2-(4-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)10-14-5-7-15(18)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDHQPSILBGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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